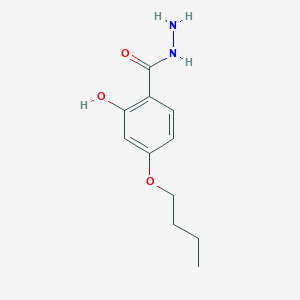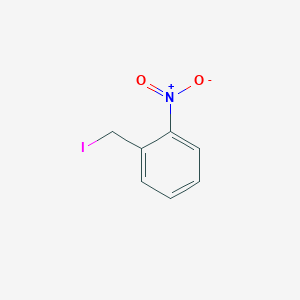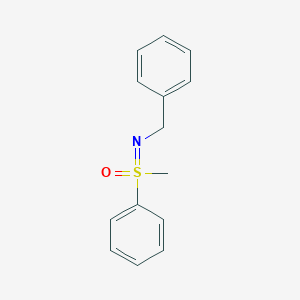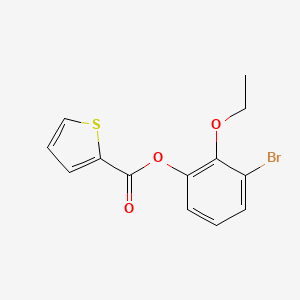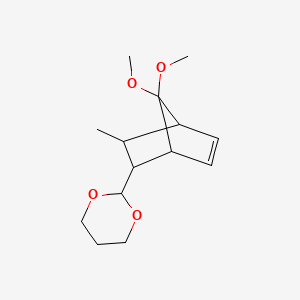
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is an organic compound with a complex structure that includes a dioxane ring, a norbornene moiety, and a dimethyl acetal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Norbornene Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate.
Introduction of the Dioxane Ring: The dioxane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Formation of the Dimethyl Acetal Group: This step involves the protection of a carbonyl group as a dimethyl acetal, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Medicinal Chemistry:
作用機序
The mechanism of action of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxane ring and norbornene moiety can provide specific binding interactions, while the dimethyl acetal group can act as a protecting group or a reactive site for further modifications.
類似化合物との比較
Similar Compounds
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one: Lacks the dimethyl acetal group, which may affect its reactivity and applications.
6-Methyl-2-norbornen-7-one dimethyl acetal:
Uniqueness
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to the combination of the dioxane ring, norbornene moiety, and dimethyl acetal group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis, materials science, and biological studies.
特性
CAS番号 |
32154-96-4 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC名 |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxane |
InChI |
InChI=1S/C14H22O4/c1-9-10-5-6-11(14(10,15-2)16-3)12(9)13-17-7-4-8-18-13/h5-6,9-13H,4,7-8H2,1-3H3 |
InChIキー |
NVDBJRBZEDSRSY-UHFFFAOYSA-N |
正規SMILES |
CC1C2C=CC(C1C3OCCCO3)C2(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



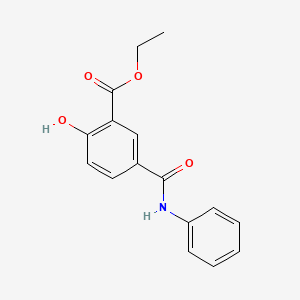
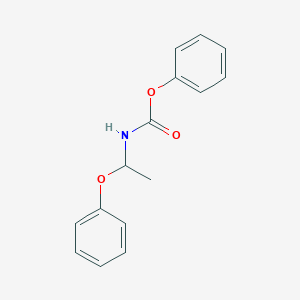
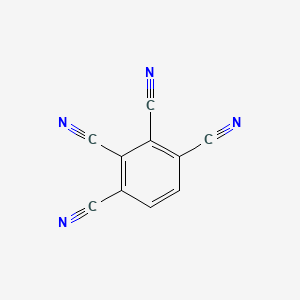
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
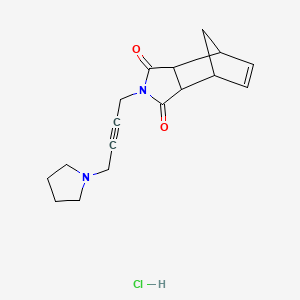
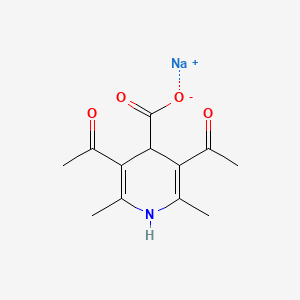

![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
